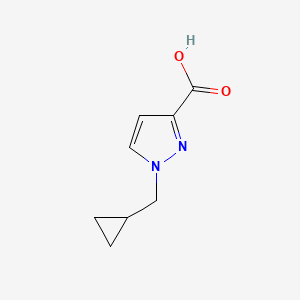![molecular formula C11H16OS B7895809 1-[3-(n-Propylthio)phenyl]ethanol](/img/structure/B7895809.png)
1-[3-(n-Propylthio)phenyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(n-Propylthio)phenyl]ethanol is an organic compound characterized by the presence of a phenyl ring substituted with a propylthio group and an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[3-(n-Propylthio)phenyl]ethanol can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction where a propylthiol group is introduced to a phenyl ring followed by the addition of an ethanol group. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the phenyl ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(n-Propylthio)phenyl]ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form a corresponding alkane using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The propylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) in solvents like acetone or dichloromethane.
Reduction: LiAlH₄ in dry ether or THF (tetrahydrofuran).
Substitution: Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF (dimethylformamide).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(n-Propylthio)phenyl]ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 1-[3-(n-Propylthio)phenyl]ethanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The propylthio group can enhance the lipophilicity of the compound, facilitating its passage through cell membranes and interaction with intracellular targets. The ethanol moiety can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-[3-(n-Propylthio)phenyl]ethanol can be compared with other similar compounds such as:
1-[3-(n-Butylthio)phenyl]ethanol: Similar structure but with a butylthio group instead of a propylthio group, which may affect its physical and chemical properties.
1-[3-(n-Propylthio)phenyl]methanol: Similar structure but with a methanol group instead of an ethanol group, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(3-propylsulfanylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OS/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGQWIXXRBPROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(iso-Pentylthio)phenyl]ethanol](/img/structure/B7895734.png)


![1-[(3-fluorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B7895759.png)


![N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine](/img/structure/B7895768.png)







